2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole
Description
The compound 2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole is a polyaromatic benzimidazole derivative characterized by:
- Two benzimidazole cores linked via a central anthracene moiety.
- Phenyl substituents at the 1-position of each benzimidazole and the anthracene system.
- Extended π-conjugation due to the anthracene bridge, which may enhance electronic properties such as charge transport or luminescence .
This structure is distinct from simpler benzimidazoles due to its fused aromatic system, which likely increases molecular rigidity and thermal stability. Applications in organic electronics or as a fluorescent probe are hypothesized based on structural analogs .
Properties
Molecular Formula |
C52H36N4 |
|---|---|
Molecular Weight |
716.9 g/mol |
IUPAC Name |
2-phenyl-1-[4-[10-[4-(2-phenyl-3a,7a-dihydrobenzimidazol-1-yl)phenyl]anthracen-9-yl]phenyl]benzimidazole |
InChI |
InChI=1S/C52H36N4/c1-3-15-37(16-4-1)51-53-45-23-11-13-25-47(45)55(51)39-31-27-35(28-32-39)49-41-19-7-9-21-43(41)50(44-22-10-8-20-42(44)49)36-29-33-40(34-30-36)56-48-26-14-12-24-46(48)54-52(56)38-17-5-2-6-18-38/h1-34,45,47H |
InChI Key |
NYFBTQNUWADQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3C=CC=CC3N2C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)N9C1=CC=CC=C1N=C9C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with various aldehydes or other carbonyl compounds . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the benzimidazole core, which can be followed by extensive derivatization to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to its diverse pharmacological activities . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues
Anthracene-Linked Benzimidazoles
- 2-(4-(10-(3-(9H-carbazol-9-yl)phenyl)anthracen-9-yl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (CAS: 2414547-46-7):
- Replaces one benzimidazole with a phenanthroimidazole and introduces a carbazole group.
- Key Difference : Carbazole enhances hole-transport properties, making it more suitable for OLED applications compared to the target compound’s simpler benzimidazole cores .
- Molecular Weight: 787.95 g/mol vs. the target’s estimated ~800 g/mol.
Fluorene-Linked Benzimidazoles
- 2,2′-[(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(4,1-phenylene)] bis(1-phenyl-1H-benz[d]imidazole) (Compound 14b):
Yield Comparison :
| Compound | Yield | Key Reagent |
|---|---|---|
| Target Compound (hypothetical) | ~50%* | Palladium catalyst |
| 2-(4-Fluorophenyl)-6-methyl-1H-benz[d]imidazole | 92% | Sodium metabisulfite |
*Estimated based on analogous anthracene couplings .
Physicochemical Properties
Thermal Stability :
- Fluorene-linked benzimidazoles (e.g., Compound 14b) exhibit higher decomposition temperatures (>400°C) due to fluorene’s rigidity . Anthracene-linked systems may have lower stability but superior optoelectronic properties.
Solubility :
- Anthracene’s planar structure reduces solubility in polar solvents compared to fluorene derivatives. Functionalization with electron-withdrawing groups (e.g., fluorine) improves solubility, as seen in .
Computational Predictions
- QSAR Models : The anthracene bridge may increase logP (lipophilicity) compared to fluorene analogs, impacting bioavailability .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from aromatic precursors. For example, imidazole derivatives are often synthesized via condensation reactions between aldehydes and diamines under acidic conditions (e.g., using TsOH in dioxane at reflux for 9 hours) . Key steps include:
- Coupling reactions : Anthracene and benzimidazole moieties are linked via Suzuki-Miyaura cross-coupling using palladium catalysts .
- Purification : Column chromatography (silica gel with ethyl acetate/petroleum ether gradients) and recrystallization are critical for isolating the product in >95% purity .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst loading (e.g., 0.1 mmol TsOH) can enhance yields .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600–1650 cm⁻¹, aromatic C-H stretches at ~3000–3100 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic proton splitting, integration ratios for phenyl groups) .
- HPLC : NP-HPLC with retention times (e.g., tR = 5.85–30.19 minutes) ensures purity and distinguishes isomers .
- Mass Spectrometry : High-resolution MS (e.g., m/z 437.0640) validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to maintain stability in a research laboratory?
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Light Sensitivity : Protect from UV/visible light using amber glassware to avoid photodegradation of anthracene moieties .
- Moisture Control : Store in a desiccator with silica gel to prevent hydrolysis of imidazole rings .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced electronic or biological properties?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict HOMO/LUMO gaps, charge transport properties, and binding affinities to biological targets (e.g., enzymes) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites to optimize substituent effects (e.g., fluorophenyl groups for lipophilicity) .
- Reaction Path Search : Algorithms like GRRM or AFIR identify low-energy pathways for synthesizing novel derivatives .
Q. What experimental strategies resolve contradictions in spectral data or biological activity measurements?
- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d6) to confirm peak assignments .
- Dose-Response Studies : Perform IC₅₀ assays in triplicate to address variability in enzyme inhibition results .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., imidazole ring conformation) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Analog Synthesis : Introduce substituents (e.g., -F, -CN, -OCH₃) at the phenyl or anthracene positions to probe electronic effects .
- In Vitro Screening : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial strains to correlate substituents with activity .
- QSAR Modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity .
Q. What advanced purification techniques are suitable for isolating trace impurities or isomers?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70–100% ACN) to separate closely eluting isomers .
- Chiral Chromatography : Employ cellulose-based columns (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric centers are present .
- Countercurrent Chromatography (CCC) : Isolate polar impurities using hexane/ethyl acetate/methanol/water solvent systems .
Methodological Considerations
Q. How can researchers integrate high-throughput screening with automated synthesis for rapid derivative discovery?
- Combinatorial Chemistry : Use robotic liquid handlers to prepare libraries of derivatives via parallel reactions .
- Machine Learning (ML) : Train models on existing spectral/biological data to prioritize promising candidates for synthesis .
- Microfluidic Reactors : Optimize reaction parameters (e.g., residence time, mixing) in continuous-flow systems for scalable production .
Q. What safety protocols are critical when handling this compound in biological assays?
- Acute Toxicity : Follow OECD Guideline 423 for LD₅₀ determination in rodents prior to in vivo studies .
- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection to minimize dermal/ocular exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration to comply with EPA guidelines .
Data Management and Reproducibility
Q. How can chemical software improve data reproducibility and experimental design?
- Electronic Lab Notebooks (ELNs) : Track reaction conditions (e.g., Catalyst 8.0) and share metadata via cloud platforms .
- Cheminformatics Tools : Use KNIME or Pipeline Pilot to curate spectral libraries and predict reaction outcomes .
- Version Control : Apply Git to document iterative changes in synthetic protocols or computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
